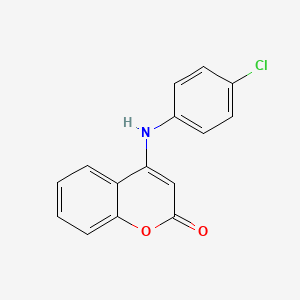
2,3,5,6-Tetrachlorobenzenethiol
Descripción general
Descripción
2,3,5,6-Tetrachlorobenzenethiol is a useful research compound. Its molecular formula is C6H2Cl4S and its molecular weight is 248 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
This compound is a derivative of benzenethiol, which is known to interact with various biological molecules due to its aromatic structure and thiol group . .
Mode of Action
The mode of action of 2,3,5,6-Tetrachlorobenzenethiol is also not well-studied. The compound’s interaction with its targets and any resulting changes remain largely unknown. The presence of four chlorine atoms and a thiol group in the molecule suggests that it may participate in various chemical reactions, potentially leading to changes in biological systems .
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters remain unknown .
Action Environment
Factors such as temperature, pH, and presence of other chemicals could potentially affect the compound’s activity .
Análisis Bioquímico
Biochemical Properties
2,3,5,6-Tetrachlorobenzenethiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, leading to the inhibition of their activity and affecting the metabolism of various substrates . Additionally, it can form covalent bonds with thiol groups in proteins, leading to alterations in protein structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress can lead to the activation of signaling pathways such as the MAPK and NF-κB pathways, resulting in changes in gene expression and cellular responses . Furthermore, this compound has been shown to disrupt mitochondrial function, leading to alterations in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzyme activity through covalent binding to thiol groups in the active sites of enzymes . This binding can lead to the formation of enzyme-inhibitor complexes, preventing the enzymes from catalyzing their respective reactions. Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways . For example, it can activate the NF-κB pathway, leading to the transcription of genes involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, as well as alterations in blood biochemistry . Additionally, there may be threshold effects, where a certain dosage level is required to elicit a biological response . It is important to carefully monitor and control the dosage of this compound in experimental settings to avoid potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and detoxification. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can be further processed by phase II enzymes, such as glutathione S-transferases, which facilitate their excretion from the body . The metabolic pathways of this compound can influence its biological activity and toxicity, as different metabolites may have varying effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to various intracellular proteins and organelles, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and biological effects.
Propiedades
IUPAC Name |
2,3,5,6-tetrachlorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4S/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPWBUULPWMLDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)S)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197018 | |
| Record name | Benzenethiol, 2,3,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-16-8 | |
| Record name | Benzenethiol, 2,3,5,6-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenethiol, 2,3,5,6-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


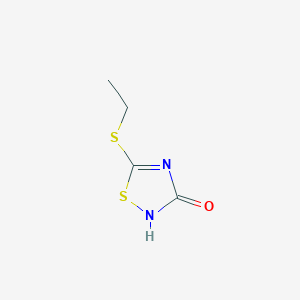
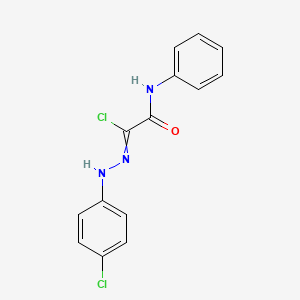
![Ethyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1597126.png)

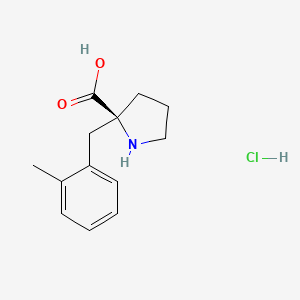

![2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597136.png)
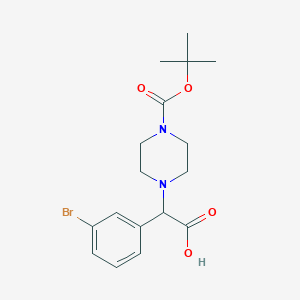
![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)
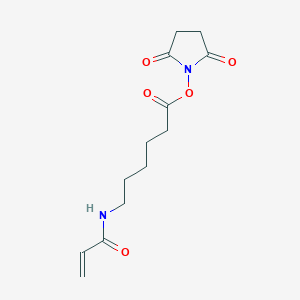


![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)
